5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)17-6-4-10(5-7-17)9-15-14(18)12-8-13(21-16-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZYZOBXIHETEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, a compound featuring an isoxazole structure, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological potential, including its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Information:
- Molecular Formula: C13H19N3O4S
- Molecular Weight: 301.37 g/mol
- CAS Number: 45808906
The compound's structure incorporates a cyclopropyl group and a piperidine moiety, which are critical for its biological activity. The presence of the methylsulfonyl group enhances solubility and bioavailability.
Research indicates that compounds with isoxazole scaffolds often exhibit significant biological activities due to their ability to interact with various molecular targets:
-
Anticancer Activity:
- Isoxazole derivatives have shown promising cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, in a study evaluating various isoxazole derivatives, compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Inhibition of Mitochondrial Dysfunction:
- Anti-inflammatory Properties:
Structure-Activity Relationships (SAR)
The biological activity of isoxazole derivatives can often be correlated with specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Increases lipophilicity and cellular uptake |
| Piperidine Moiety | Enhances receptor binding affinity |
| Methylsulfonyl Group | Improves solubility and bioavailability |
Studies have shown that modifications in these regions can significantly alter the compound's potency and selectivity against various biological targets .
Case Study 1: Anticancer Efficacy
In a comparative study involving several isoxazole derivatives, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM. This was comparable to other known anticancer agents tested in parallel .
Case Study 2: Mitochondrial Protection
Another investigation assessed the compound's ability to protect against mitochondrial dysfunction induced by oxidative stress. The results indicated that treatment with the compound increased mitochondrial calcium retention capacity by over 40%, highlighting its potential as a neuroprotective agent in models of neurodegeneration .
Chemical Reactions Analysis
Isoxazole Ring Formation
- Cyclocondensation : The isoxazole ring is synthesized via cyclocondensation of a 1,3-diketone precursor with hydroxylamine under acidic conditions . For example:
Carboxamide Bond Formation
- Amide Coupling : The carboxamide group at position 3 of the isoxazole is introduced via coupling reactions:
Piperidine Sulfonylation
- Sulfonylation : The methylsulfonyl group on the piperidine nitrogen is introduced via sulfonylation of the secondary amine:
Isoxazole Core
- Electrophilic Substitution : The isoxazole ring undergoes electrophilic substitution at position 5 (cyclopropyl group) under mild conditions:
Carboxamide Group
- Hydrolysis : Acidic or basic hydrolysis of the carboxamide yields the corresponding carboxylic acid:
- Conditions : 6M HCl (reflux) or NaOH (aqueous, 80°C).
- Application : Intermediate for further derivatization (e.g., esterification).
Methylsulfonyl Group
- Nucleophilic Displacement : The methylsulfonyl group stabilizes the piperidine ring but can participate in rare SN2 reactions with strong nucleophiles (e.g., Grignard reagents) .
Stability Under Reaction Conditions
Key Synthetic Routes
Challenges and Limitations
Comparison with Similar Compounds
Key Differences :
- Piperidine Substituent : The piperidine nitrogen in this analog is substituted with a 2-(methylthio)benzyl group (C₇H₇S) instead of methylsulfonyl (SO₂CH₃). This introduces an aromatic ring and a sulfur-containing alkyl chain, increasing molecular weight (385.5 g/mol vs. ~353.4 g/mol for the target compound) and lipophilicity (predicted logP higher due to the benzyl group) .
- Electronic Effects : The methylthio (SMe) group is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. This difference may influence binding interactions (e.g., hydrogen bonding or ionic interactions) with biological targets.
- Synthetic Accessibility : The benzyl group may require additional protection/deprotection steps during synthesis compared to the straightforward sulfonylation of piperidine in the target compound.
Hypothetical Pharmacological Impact :
The aromatic benzyl group could enhance membrane permeability but reduce aqueous solubility. The methylthio group might engage in hydrophobic interactions, whereas the methylsulfonyl group in the target compound could improve solubility and polar interactions.
Structural Analog 2: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Key Differences :
- Isoxazole Substitution : The isoxazole core is substituted with a methyl group at position 5 (vs. cyclopropyl in the target compound), reducing steric bulk and ring strain.
- Molecular Weight : The simpler structure (C₈H₇N₃O₂S) results in a lower molecular weight (~233.2 g/mol) compared to the target compound (~353.4 g/mol).
Hypothetical Pharmacological Impact :
The thiazole moiety may confer distinct binding preferences (e.g., metal coordination or π-π stacking), while the cyclopropyl group in the target compound could enhance conformational rigidity and metabolic stability.
Comparative Data Table
Discussion of Research Findings
While direct pharmacological data for 5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide are unavailable, insights can be extrapolated from structural analogs:
- Piperidine Modifications : The methylsulfonyl group likely enhances solubility and polar interactions compared to the lipophilic 2-(methylthio)benzyl group in Analog 1. This could improve bioavailability but reduce blood-brain barrier penetration .
- Isoxazole vs. Thiazole : The thiazole in Analog 2 may target different enzymes/receptors (e.g., kinases or ion channels), whereas the piperidine-sulfonamide motif in the target compound aligns with protease or G protein-coupled receptor (GPCR) ligands .
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation compared to the methyl group in Analog 2.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-cyclopropyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves coupling the isoxazole-3-carboxylic acid moiety with a piperidine-methylamine derivative. For example, similar compounds (e.g., piperazine-linked sulfonamides) are synthesized via HBTU-mediated amide bond formation in THF or DMF with triethylamine as a base, followed by purification via silica gel chromatography . Optimization may involve adjusting solvent polarity (e.g., DMF for solubility vs. THF for milder conditions) and reaction time (12–24 hours for complete conversion) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use NMR spectroscopy (¹H/¹³C) to verify cyclopropyl, methylsulfonyl, and piperidine-methyl groups. For example, cyclopropyl protons appear as distinct multiplets (δ 1.0–1.5 ppm), while methylsulfonyl groups show singlets near δ 3.0 ppm . High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight with <2 ppm error .
Q. What are the recommended protocols for assessing solubility and stability in biological buffers?
- Methodology : Perform equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using HPLC quantification. For stability, incubate the compound in plasma or liver microsomes (37°C, 24 hours) and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding?
- Methodology : Conduct molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data of target proteins (e.g., kinases or GPCRs). Focus on optimizing interactions between the cyclopropyl group and hydrophobic pockets or the methylsulfonyl-piperidine moiety and polar residues . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from differences in assay buffers (e.g., DMSO concentration affecting solubility) .
Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?
- Methodology : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce deuterium at labile positions (e.g., cyclopropyl-CH₂) or replace metabolically unstable groups (e.g., methylsulfonyl with trifluoromethylsulfonyl) . Validate using LC-MS/MS-based metabolite profiling .
Q. What are the best practices for evaluating enantiomeric purity in chiral derivatives of this compound?
- Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to ensure >99% enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
